molecular formula C15H23BN2O4S B1412356 Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide CAS No. 1083326-79-7

Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide

Cat. No.: B1412356
CAS No.: 1083326-79-7
M. Wt: 338.2 g/mol
InChI Key: KKQCNWOOWIIUSD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a cyclopropane ring, a pyridine ring, and a boronate ester. The boronate ester, specifically a tetramethyl-[1,3,2]dioxaborolan-2-yl group, is often used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The tetramethyl-[1,3,2]dioxaborolan-2-yl group, for example, is a boron-containing group with two methyl groups and an oxygen atom attached to the boron .


Chemical Reactions Analysis

The tetramethyl-[1,3,2]dioxaborolan-2-yl group is often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a boronate ester could make the compound reactive towards halides and pseudohalides .

Scientific Research Applications

Environmental Monitoring and Toxicology

Research on substances like per- and polyfluoroalkyl substances (PFAS) offers insights into the environmental fate, effects, and analytical methods for detecting fluorinated chemicals, which may share similarities with the compound due to the involvement of complex organic structures and potential environmental persistence. Studies have emphasized the importance of understanding the toxicological profiles of these substances and their impact on human health and the environment (Munoz et al., 2019).

Chemical Synthesis and Organic Reactions

The use of trifluoromethanesulfonic acid in organic synthesis, as discussed by Kazakova and Vasilyev (2017), highlights the role of specialized chemical reagents in facilitating various chemical transformations. This includes electrophilic aromatic substitution reactions and the synthesis of complex organic molecules, which could be relevant to the synthesis or application of the compound (Kazakova & Vasilyev, 2017).

Pharmacokinetics and Pharmacodynamics

Although not directly related, research on the pharmacokinetics and pharmacodynamics of chemicals like disulfiram provides a framework for understanding how complex compounds are metabolized and interact within biological systems. This includes absorption, distribution, metabolism, and excretion processes that could be relevant to the biomedical research applications of the compound (Johansson, 1992).

Immunotoxicity and Health Risks

The study of the immunotoxicity of perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) sheds light on the potential health risks associated with exposure to complex chemical substances. This research area is critical for evaluating the safety of new chemical compounds, including their potential to modulate immune responses and impact human health (DeWitt et al., 2009).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, in a Suzuki-Miyaura reaction, the boronate ester would react with a halide or pseudohalide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. Given the presence of a boronate ester, one possible area of research could be in the development of new cross-coupling reactions .

Properties

IUPAC Name

N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4S/c1-10-13(18-23(19,20)12-6-7-12)8-11(9-17-10)16-21-14(2,3)15(4,5)22-16/h8-9,12,18H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQCNWOOWIIUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C)NS(=O)(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide
Reactant of Route 2
Reactant of Route 2
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide
Reactant of Route 3
Reactant of Route 3
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide
Reactant of Route 4
Reactant of Route 4
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide
Reactant of Route 5
Reactant of Route 5
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide
Reactant of Route 6
Reactant of Route 6
Cyclopropanesulfonic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide

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